![molecular formula C9H6N2 B567955 5-Ethynylimidazo[1,2-a]pyridine CAS No. 1374115-61-3](/img/structure/B567955.png)

5-Ethynylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

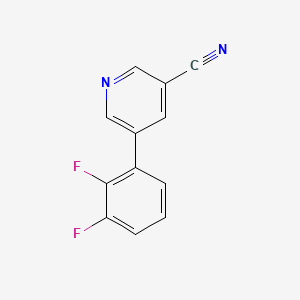

5-Ethynylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1374115-61-3 . It has a molecular weight of 142.16 . The IUPAC name for this compound is 5-ethynylimidazo[1,2-a]pyridine . The Inchi Code for this compound is 1S/C9H6N2/c1-2-8-4-3-5-9-10-6-7-11(8)9/h1,3-7H .

Molecular Structure Analysis

The molecular structure of 5-Ethynylimidazo[1,2-a]pyridine can be represented by the linear formula C9H6N2 . The Inchi Key for this compound is VNHBYKHXBCYPBJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Ethynylimidazo[1,2-a]pyridine is a solid at room temperature . It should be stored at 2-8°C in a dry environment .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Medicinal Applications

5-Ethynylimidazo[1,2-a]pyridine is a versatile scaffold in heterocyclic chemistry, recognized for its broad range of applications in medicinal chemistry. It serves as a foundation for developing therapeutic agents with various pharmacological activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities, among others. This scaffold's significance is underscored by its presence in numerous marketed preparations, highlighting its role in the discovery and development of novel therapeutic agents (Deep et al., 2016).

Synthetic Chemistry

The compound has been utilized in domino 6-endo-dig cyclization/halogenation reactions, demonstrating its utility in regiocontrolled synthesis. This approach enables the straightforward synthesis of 1,3-disubstituted 4-haloimidazo[1,2-a:4,5-c']dipyridines, expanding its applicability in various metal-catalyzed coupling reactions. Such synthetic versatility underscores the potential of 5-ethynylimidazo[1,2-a]pyridine in creating novel compounds for further biological evaluation (Enguehard-Gueiffier et al., 2015).

Antimicrobial and Antituberculosis Activity

Research has demonstrated the antimycobacterial activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, highlighting the scaffold's potential in addressing infectious diseases like tuberculosis. The preliminary results indicate moderate to good antituberculosis activity, with certain compounds showing significant efficacy against Mycobacterium tuberculosis (Jadhav et al., 2016).

Photophysical Investigation and Material Science

Imidazo[1,5-a]pyridine-based fluorescent probes have been synthesized and investigated for their photophysical properties. These compounds demonstrate solvatochromic behavior and potential as cell membrane probes, making them suitable for studying membrane dynamics, hydration, and fluidity. This application is crucial for monitoring cellular health and exploring biochemical pathways, showcasing the utility of the imidazo[1,2-a]pyridine scaffold in chemical biology and sensor development (Renno et al., 2022).

Safety and Hazards

The safety information available indicates that 5-Ethynylimidazo[1,2-a]pyridine is potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for treating infectious diseases .

Eigenschaften

IUPAC Name |

5-ethynylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-8-4-3-5-9-10-6-7-11(8)9/h1,3-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHBYKHXBCYPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=NC=CN21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298439 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynylimidazo[1,2-a]pyridine | |

CAS RN |

1374115-61-3 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374115-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)